An In-Depth Technical Guide to the Synthesis and Characterization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including cardiovascular, anti-inflammatory, and antimicrobial properties.[1] This document outlines a robust and logical synthetic approach, drawing from established methodologies for the synthesis of related pyridazinone derivatives. Furthermore, a thorough characterization workflow is presented, incorporating modern spectroscopic and analytical techniques to ensure the structural elucidation and purity assessment of the target compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community. Their inherent structural features allow for diverse functionalization, leading to a wide array of derivatives with significant therapeutic potential.[1] The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core, in particular, is a key building block for the development of novel pharmaceutical agents. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The synthesis and characterization of this fundamental scaffold are therefore of paramount importance for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
Proposed Synthetic Pathway
The synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be logically approached through a two-step sequence involving the formation of a pyridazinone ester intermediate, followed by its hydrolysis to the desired carboxylic acid. This strategy is based on well-established methods for the synthesis of pyridazin-3(2H)-ones from γ-keto esters and hydrazine derivatives.[2]
Figure 1: Proposed synthetic pathway for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.
Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate
The initial step involves a cyclocondensation reaction between a suitable γ-keto ester and hydrazine hydrate. For the synthesis of the target molecule, diethyl 2-formyl-3-oxosuccinate (also known as diethyl formylfumarate) is a logical starting material.
Protocol:
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To a solution of diethyl 2-formyl-3-oxosuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
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The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate as a solid.
Causality of Experimental Choices:
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Solvent: Ethanol is a common and effective solvent for cyclocondensation reactions involving hydrazine, as it readily dissolves both reactants and facilitates the reaction at reflux temperatures.
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Reagent: Hydrazine hydrate is the simplest source of hydrazine and is widely used for the formation of pyridazinone rings. A slight excess is used to ensure complete consumption of the starting keto ester.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, providing a crystalline product of high purity.
Step 2: Hydrolysis to 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions followed by acidification.[3][4]
Protocol:
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The ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
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The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
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After cooling the reaction mixture to room temperature, it is carefully acidified with a suitable acid (e.g., 2 M HCl) to a pH of approximately 2-3.
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The resulting precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford the final product, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.
Causality of Experimental Choices:
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Hydrolysis Conditions: Basic hydrolysis (saponification) is a robust and high-yielding method for the cleavage of esters. Sodium hydroxide is a common and inexpensive base for this purpose.
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Acidification: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.
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Washing: Washing the precipitate with cold water is important to remove any residual salts from the neutralization step, ensuring the purity of the final product.
Characterization
A thorough characterization of the synthesized 4-oxo-1,4-dihydropyridazine-3-carboxylic acid is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques should be employed.
Figure 2: Comprehensive workflow for the characterization of the target compound.
Predicted Spectroscopic and Analytical Data
The following table summarizes the predicted data for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid based on the analysis of structurally similar compounds.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazinone ring protons and the carboxylic acid proton. The NH proton of the pyridazinone ring is also expected. |
| ¹³C NMR | Resonances for the carbonyl carbons (C=O) of the pyridazinone ring and the carboxylic acid, as well as the other carbon atoms of the heterocyclic ring. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, N-H stretch from the pyridazinone ring, C=O stretches for both the ketone and carboxylic acid functionalities, and C=C and C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₄N₂O₃, M.W. = 140.09 g/mol ). |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
| HPLC | A single major peak indicating high purity. |
Detailed Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to determine the accurate mass of the molecular ion, which provides strong evidence for the elemental composition of the synthesized compound.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded using a KBr pellet or as a thin film. The characteristic absorption bands will confirm the presence of the key functional groups.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable reversed-phase column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) will be crucial for assessing the purity of the final compound.
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Melting Point Determination: The melting point of the purified solid should be measured and reported as a range. A narrow melting point range is indicative of high purity.
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Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen will provide the empirical formula of the compound, which can be compared with the calculated values for the target structure.
Conclusion
This technical guide has detailed a logical and scientifically sound approach for the synthesis and characterization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid. By following the proposed two-step synthetic sequence and employing the comprehensive characterization workflow, researchers can confidently prepare and validate this important heterocyclic building block. The successful synthesis of this compound will undoubtedly facilitate further exploration of the chemical space around the pyridazinone scaffold, potentially leading to the discovery of novel drug candidates with improved therapeutic profiles.
References
-
Gotor, V., & Gotor-Fernández, V. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 5, pp. 637-671). Elsevier. [Link]
-
Daoui, S., Direkel, Ş., Karrouchi, K., Ansar, M., Radi, S., El-Massaoudi, M., ... & Acar, Ç. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
- Al-Tel, T. H. (2010). Synthetic approaches to pyridazinone-based scaffolds. Current Organic Chemistry, 14(16), 1735-1755.
-
Catarzi, D., Varano, F., Squarcialupi, L., Colotta, V., Filacchioni, G., & Vincenzi, F. (2010). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and docking studies. Bioorganic & Medicinal Chemistry, 18(21), 7432-7443. [Link]
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Eur. J. Exp. Biol., 5(1), 1-19.
-
PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Water. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Asif, M. (2014). A review on synthetic protocols of pyridazine and pyridazone analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 98-115. [Link]
